1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, makes it a valuable candidate for various biological applications.
Preparation Methods
The synthesis of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine include:
Olanzapine: A thienobenzodiazepine used in the treatment of schizophrenia.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Other pyrazole derivatives: These compounds share structural similarities and are often studied for their pharmacological properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H17N7 |
---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C11H17N7/c1-7-5-13-3-4-18(7)10-8-6-14-17(2)9(8)15-11(12)16-10/h6-7,13H,3-5H2,1-2H3,(H2,12,15,16) |
InChI Key |
OBVHKEWEZLJRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C2C=NN3C)N |
Origin of Product |
United States |
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